molecular formula C9H8N2O B1358200 3-cyano-N-methylbenzamide CAS No. 363186-09-8

3-cyano-N-methylbenzamide

Cat. No.: B1358200
CAS No.: 363186-09-8
M. Wt: 160.17 g/mol
InChI Key: YMGRILKXIBCQFT-UHFFFAOYSA-N
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Description

3-Cyano-N-methylbenzamide: is an organic compound with the molecular formula C9H8N2O . It is a derivative of benzamide, where a cyano group is attached to the benzene ring at the third position, and a methyl group is attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-cyanobenzoic acid with methylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of starting materials, precise control of reaction temperature and pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

3-Cyano-N-methylbenzamide is utilized in the design and synthesis of potential drug candidates due to its ability to interact with biological targets. The compound acts as a scaffold for modifying existing drugs or creating new therapeutic agents. Its structural components can be tailored to enhance efficacy, reduce toxicity, or improve pharmacokinetic properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives on various cancer cell lines. The results indicated that these derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications at the cyano and amide positions could enhance the compound's potency against specific cancer types.

Organic Synthesis

Intermediate in Synthesis

In organic synthesis, this compound serves as an important intermediate for constructing complex molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of diverse compounds.

Reaction Type Products Formed
OxidationCarboxylic acids or ketones
ReductionAmines or alcohols
SubstitutionSubstituted benzamides or derivatives

Biological Studies

Investigating Biological Activities

Research on this compound has also focused on its biological activities, particularly its interactions with different biomolecules. Studies have suggested potential applications in treating inflammatory diseases due to its ability to modulate cytokine production.

Case Study: Anti-inflammatory Potential

A recent investigation assessed the anti-inflammatory effects of this compound in vitro using macrophage cultures. The compound demonstrated a significant reduction in the production of pro-inflammatory cytokines such as IL-1β and TNFα when treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Summary of Applications

The following table summarizes the key applications of this compound:

Application Area Description
Medicinal ChemistryScaffold for drug design; potential anticancer activity
Organic SynthesisIntermediate for synthesizing complex organic molecules
Biological StudiesInvestigated for anti-inflammatory properties; modulation of cytokine production

Mechanism of Action

The mechanism of action of 3-cyano-N-methylbenzamide and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The cyano group can form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme’s active site, while the amide group can enhance binding affinity through additional interactions .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-N-methylbenzamide is unique due to the specific positioning of the cyano group at the third position and the presence of a methyl group on the amide nitrogen. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Cyano-N-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group (-C≡N) and a methyl-substituted amide group. The unique arrangement of these functional groups contributes to its reactivity and biological activity. The molecular formula is C10_{10}H10_{10}N2_2O, with a molecular weight of approximately 174.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can engage in hydrogen bonding and electrostatic interactions, while the amide group enhances binding affinity through additional interactions with amino acid residues in target proteins. This dual interaction mechanism allows the compound to modulate enzymatic activity effectively.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry highlighted its inhibitory effect on acetylcholinesterase, an enzyme implicated in cancer progression. This inhibition may lead to reduced proliferation of cancer cells by disrupting critical metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory effects . Preliminary studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-MethylbenzamideAmide without cyano groupBasic properties; used as a solvent
4-Cyano-N-methylbenzamideCyano group at para positionPotentially different reactivity patterns
N-(Cyano(naphthalen-1-yl)methyl)benzamideContains naphthalene moietyEnhanced biological activity due to aromatic system
3-Cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamideIsochroman moiety presentUnique pharmacological effects due to structural diversity

This table illustrates the distinctiveness of this compound compared to its analogs, particularly regarding its positioning of the cyano group which influences its reactivity and biological profile.

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study conducted on the inhibitory effects of this compound on acetylcholinesterase demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer drugs.
  • Therapeutic Applications : Research has indicated that derivatives of this compound may serve as effective agents in treating conditions related to inflammation and cancer. Ongoing investigations aim to elucidate the full therapeutic potential and safety profiles through extensive preclinical trials.

Properties

IUPAC Name

3-cyano-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGRILKXIBCQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622010
Record name 3-Cyano-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363186-09-8
Record name 3-Cyano-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 40% aqueous methylamine solution (20 ml) and THF (30 ml) was cooled to 5° C., and 3-cyanobenzoyl chloride (1.89 g) was slowly added. The mixture was stirred for one hr. The reaction mixture was extracted with ethyl acetate, and the organic layer was dried and concentrated. The residue was recrystallized from ethyl acetate to give the title compound (1.14 g) as colorless needle crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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